5-Chloro-3,7-dimethyl-1-benzofuran-2-carboxylic acid
Description
Properties
IUPAC Name |
5-chloro-3,7-dimethyl-1-benzofuran-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClO3/c1-5-3-7(12)4-8-6(2)10(11(13)14)15-9(5)8/h3-4H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVNSNUFGEJFBRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1OC(=C2C)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Synthesis Summary:
| Step | Reactants & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1 | 4-(acetylamino)-2-hydroxy-3-(2-hydroxyethyl)methyl benzoate + triphenylphosphine + diethyl azodiformate in organic solvent (e.g., THF) at room temperature for 2-3 hours | Formation of 4-acetylaminohydroxyphenylarsonic acid 2,3-dihydrobenzofuran-7-methyl-formiate intermediate, isolated by filtration | Crude product used directly in next step; solvent choice critical (THF, acetonitrile, toluene preferred) |
| 2 | Intermediate dissolved in DMF + N-chlorosuccinimide at 80-85°C for 2-5 hours | Chlorination to obtain chloro-7-benzofurancarboxylic acid 4-ethanamide amino-5-methyl esters crude product | Solid separated by filtration; yield approx. 60-77% |
| 3 | Crude product + aqueous alcohol and alkali (NaOH) at room temperature and then heated to 80-85°C | Hydrolysis and purification to yield 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid | Final product purity up to 99.9% by HPLC; overall yield ~41% |
- The reaction uses mild temperatures (room temperature to 85°C).
- Solvent choice affects yield and ease of purification.
- The process avoids column chromatography, enhancing industrial scalability.
- Acid-base adjustments in the final step optimize product crystallization and purity.
This method, while specifically for a dihydrobenzofuran derivative, demonstrates principles applicable to the synthesis of this compound, especially regarding chlorination and carboxylation strategies.
Alternative Synthetic Approaches from Recent Research
A 2025 study on benzofuran derivatives describes similar synthetic transformations involving halogenation and ester hydrolysis steps that can be adapted for this compound preparation.
Representative Reaction Sequence:
| Step | Reactants & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1 | Bromination of 5-cyanobenzofuran in dichloromethane at room temperature | Introduction of halogen substituent at desired position | 77% yield |
| 2 | Treatment with 2.0 M KOH in methanol at room temperature for 30 minutes | Hydrolysis of nitrile to carboxylic acid | Efficient conversion |
| 3 | Ester hydrolysis of ethyl 3-bromobenzofuran-5-carboxylate with 5.0 M NaOH in THF/MeOH at room temperature for 48 hours | Conversion of ester to acid under mild conditions | 95% yield |
| 4 | Curtius rearrangement using diphenylphosphoryl azide in tert-butanol under reflux | Functional group transformation for further derivatization | 86% yield |
These steps illustrate the use of mild conditions, efficient halogenation, and hydrolysis techniques relevant to benzofuran carboxylic acid derivatives. The use of environmentally benign solvents and moderate temperatures is emphasized.
Comparative Analysis of Preparation Methods
| Feature | Patent CN104016949A Method | Research Study Method |
|---|---|---|
| Starting Material | 4-(acetylamino)-2-hydroxy-3-(2-hydroxyethyl)methyl benzoate | 5-cyanobenzofuran or ethyl 3-bromobenzofuran-5-carboxylate |
| Key Reactions | Mitsunobu-type cyclization, chlorination with N-chlorosuccinimide, alkaline hydrolysis | Bromination, base-catalyzed hydrolysis, Curtius rearrangement |
| Reaction Conditions | Room temperature to 85°C, various organic solvents (THF preferred) | Room temperature to reflux, solvents like CH2Cl2, THF, MeOH |
| Purification | Filtration, solvent washing, acid-base crystallization | Silica gel chromatography, filtration |
| Yield | Overall ~41% for three steps | Individual steps 77-95% yield |
| Industrial Feasibility | High, avoids chromatography, scalable | Moderate, chromatography required |
Research Findings and Practical Considerations
- The Mitsunobu reaction-based cyclization in the patent route provides a selective and efficient way to form the benzofuran ring system, which is crucial for the target compound's core structure.
- Chlorination with N-chlorosuccinimide is a mild and selective method to introduce the chlorine substituent at the 5-position.
- Hydrolysis under alkaline conditions followed by acidification yields the carboxylic acid with high purity.
- Avoidance of column chromatography in the patent method enhances scalability and cost-effectiveness for industrial production.
- The research study’s approach demonstrates versatile functional group transformations but may require chromatographic purification, limiting large-scale applicability.
Summary Table of Key Reaction Parameters
| Parameter | Patent Method | Research Method |
|---|---|---|
| Solvents | THF, DMF, alcohols, alkanes | CH2Cl2, THF, MeOH, t-BuOH |
| Temperature Range | 20°C to 85°C | 20°C to reflux (~110°C) |
| Reaction Time | 2-5 hours per step | 20 min to 48 hours depending on step |
| Purification | Filtration, washing, pH adjustment | Chromatography, filtration |
| Yield (Overall) | ~41% | Stepwise yields 77-95% |
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3,7-dimethyl-1-benzofuran-2-carboxylic acid can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
5-Chloro-3,7-dimethyl-1-benzofuran-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its antiviral and anticancer activities.
Industry: Used in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of 5-Chloro-3,7-dimethyl-1-benzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or interfere with the replication of viruses. The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 5-chloro-3,7-dimethyl-1-benzofuran-2-carboxylic acid with structurally related benzofuran derivatives, emphasizing substituent effects, synthesis routes, and biological activities.
Table 1: Comparative Analysis of Benzofuran-2-carboxylic Acid Derivatives
Key Findings:
Substituent Effects on Reactivity and Bioactivity Halogenation: The presence of chlorine (electron-withdrawing) at position 5 increases the acidity of the carboxylic acid group compared to non-halogenated analogs. Bromine (in 5-bromo-7-chloro derivatives) further enhances electrophilicity, enabling participation in cross-coupling reactions . Sulfonyl and Aryl Groups: Derivatives like 5-chloro-2,7-dimethyl-3-(3-methylphenylsulfonyl)-1-benzofuran exhibit improved solubility due to polar sulfonyl groups, while aryl-substituted analogs (e.g., 5-(4-chlorophenyl)) enhance target binding via π-π interactions .
Synthetic Methodologies Halogenation-Alkylation-Oxidation: A common route for methyl- and chloro-substituted benzofurans involves sequential halogenation (e.g., Cl₂ or SOCl₂), Friedel-Crafts alkylation for methyl groups, and oxidation (KMnO₄ or CrO₃) to introduce the carboxylic acid . Suzuki Coupling: For aryl-substituted derivatives, palladium-catalyzed cross-coupling efficiently introduces aromatic groups at position 5 .
Biological Activities Antimicrobial and Antifungal: Sulfonyl-containing derivatives (e.g., 5-chloro-2,7-dimethyl-3-sulfonylbenzofuran) show notable antifungal activity against Candida species, attributed to hydrogen bonding with microbial enzymes . Antitumor Potential: Carboxylic acid derivatives with bulky substituents (e.g., 5-(4-chlorophenyl)) demonstrate cytotoxicity against cancer cell lines by interfering with DNA replication .
Biological Activity
5-Chloro-3,7-dimethyl-1-benzofuran-2-carboxylic acid is a benzofuran derivative recognized for its diverse biological activities. This compound has garnered attention in scientific research due to its potential applications in medicinal chemistry, particularly in the development of anti-cancer and antimicrobial agents. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
Overview of Biological Activities
Benzofuran derivatives, including this compound, are associated with several biological properties:
- Antitumor Activity : These compounds have shown significant cell growth inhibitory effects against various cancer cell lines.
- Antibacterial and Antifungal Properties : They exhibit activity against both Gram-positive and Gram-negative bacteria as well as certain fungi.
- Antioxidant Effects : Benzofuran derivatives can modulate oxidative stress within cells.
The biological activity of this compound is mediated through several mechanisms:
- Enzyme Inhibition : The compound can inhibit enzymes involved in cancer cell proliferation, thereby exhibiting anti-tumor properties.
- Gene Expression Modulation : It influences gene expression related to cell cycle regulation and apoptosis.
- Mitochondrial Pathways : The compound may induce apoptosis by promoting the release of cytochrome c from mitochondria, leading to caspase activation .
Antitumor Activity
Recent studies have demonstrated that this compound exhibits potent antiproliferative effects across various cancer cell lines. For example:
- In vitro assays revealed that the compound effectively inhibited the growth of HL-60 and U937 leukemia cells, with IC50 values indicating significant cytotoxicity .
Antibacterial and Antifungal Activity
The antibacterial properties of this compound have been assessed against multiple strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:
| Microorganism | MIC (µM) |
|---|---|
| Staphylococcus aureus | 5.64 - 77.38 |
| Escherichia coli | 2.33 - 156.47 |
| Candida albicans | 16.69 - 78.23 |
These results suggest that the compound holds promise as a potential antimicrobial agent .
Study on Anticancer Effects
A notable study investigated the effects of various benzofuran derivatives on cancer cell lines. The introduction of methyl groups at specific positions on the benzofuran ring significantly enhanced antiproliferative activity. For instance, compounds with a methyl group at the C–3 position showed increased potency compared to their unsubstituted counterparts .
Apoptosis Induction Mechanism
In a series of experiments focusing on apoptosis, it was found that treatment with this compound resulted in increased levels of cleaved caspase-3 in treated cells compared to controls. This indicates that the compound effectively triggers apoptotic pathways in cancer cells .
Q & A
Q. What are the standard synthetic routes for 5-Chloro-3,7-dimethyl-1-benzofuran-2-carboxylic acid?
- Methodology : The compound can be synthesized via oxidation of sulfanyl intermediates. For example, 5-chloro-2,7-dimethyl-3-(3-methylphenylsulfanyl)-1-benzofuran is treated with 3-chloroperoxybenzoic acid in dichloromethane at 273 K, followed by room-temperature stirring for 8 hours. Purification involves washing with sodium bicarbonate, drying with magnesium sulfate, and column chromatography (benzane solvent, Rf = 0.52) to achieve a 71% yield .
- Key Data :
| Reaction Step | Conditions | Yield |
|---|---|---|
| Oxidation | CH2Cl2, 273 K → RT, 8 h | 71% |
Q. How is the compound structurally characterized?
- Methodology : Use a combination of:
- X-ray crystallography : Slow evaporation of ethyl acetate solutions produces single crystals for structural determination .
- Spectroscopy : <sup>1</sup>H/<sup>13</sup>C NMR and IR confirm functional groups and substitution patterns. For related benzofuran derivatives, methyl groups typically appear at δ 2.3–2.5 ppm in <sup>1</sup>H NMR, while carbonyl carbons resonate at ~170 ppm in <sup>13</sup>C NMR .
- Melting point analysis : Sharp melting points (e.g., 426–427 K) indicate purity .
Advanced Research Questions
Q. How can computational tools resolve discrepancies between experimental and theoretical spectroscopic data?
- Methodology :
- Perform density functional theory (DFT) calculations to predict NMR chemical shifts and vibrational frequencies. Compare results with experimental data to identify errors in synthesis or characterization. For example, deviations in <sup>13</sup>C NMR peaks may arise from solvent effects or crystal packing, which DFT can model using implicit solvation or periodic boundary conditions .
- Use molecular dynamics simulations to assess conformational flexibility, which may explain broad or split signals in experimental spectra .
Q. What strategies optimize reaction yields in multi-step syntheses?
- Methodology :
- Stepwise optimization : Vary temperature, solvent polarity, and catalyst loading. For instance, dichloromethane is preferred for sulfoxide oxidations due to its low nucleophilicity and compatibility with peracids .
- In-line monitoring : Employ techniques like TLC or HPLC to track intermediate formation. Adjust reaction times dynamically to prevent over-oxidation or side reactions .
- Data Table :
| Parameter | Optimal Range |
|---|---|
| Temperature | 273–298 K |
| Solvent | Dichloromethane or ethyl acetate |
| Catalyst | 3-Chloroperoxybenzoic acid (77% purity) |
Q. How can X-ray crystallography elucidate the compound’s bioactive conformation?
- Methodology :
- Crystal growth : Recrystallize from ethyl acetate or methanol to obtain diffraction-quality crystals.
- Data collection : Use synchrotron radiation for high-resolution datasets (e.g., 0.9 Å resolution). Refine structures with software like SHELXL to map electron density and confirm substituent positions .
- Applications : Correlate crystallographic data with molecular docking results to predict binding affinities for biological targets (e.g., enzymes or receptors) .
Data Contradiction Analysis
Q. How to address conflicting bioactivity results in different assay systems?
- Methodology :
- Dose-response validation : Replicate assays across multiple platforms (e.g., cell-free vs. cell-based) to rule out false positives.
- Metabolic stability testing : Use liver microsomes to assess whether observed discrepancies arise from compound degradation .
- Statistical analysis : Apply ANOVA or t-tests to evaluate significance of variations. For example, IC50 values differing by >50% across assays warrant further investigation .
Methodological Resources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
